molecular formula C9H11NO3 B12864733 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one

Katalognummer: B12864733
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: IUNMWEWGPNPEIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the reaction of 3-amino-4-hydroxy-5-methoxybenzaldehyde with ethanone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular receptors to modulate biological processes. Detailed studies are required to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar in structure but lacks the amino group.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains additional methoxy groups.

    3-Hydroxyacetophenone: Lacks the amino and methoxy groups

Uniqueness: 1-(3-Amino-4-hydroxy-5-methoxyphenyl)ethan-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Eigenschaften

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

1-(3-amino-4-hydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H11NO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,10H2,1-2H3

InChI-Schlüssel

IUNMWEWGPNPEIF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.